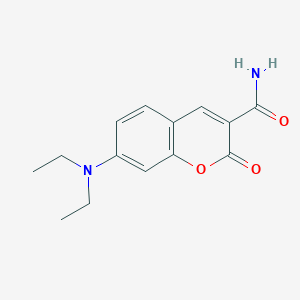
7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a diethylamino group at the 7-position, an oxo group at the 2-position, and a carboxamide group at the 3-position of the chromene ring. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-diethylaminocoumarin and suitable carboxamide precursors.
Condensation Reaction: The key step involves a condensation reaction between 7-diethylaminocoumarin and the carboxamide precursor under controlled conditions. This reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its strong luminescence properties. It is used in imaging and tracking biological processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The diethylamino group plays a crucial role in enhancing the compound’s solubility and facilitating its interaction with biological molecules. The pathways involved in its mechanism of action include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: This compound shares a similar structure but has a methyl group at the 4-position instead of a carboxamide group at the 3-position.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of a carboxamide group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: This compound has a carbohydrazide group at the 3-position.
Uniqueness
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the carboxamide group at the 3-position, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, increasing its solubility and reactivity. Additionally, the diethylamino group at the 7-position contributes to the compound’s fluorescence properties, making it valuable in imaging and sensing applications.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-3-16(4-2)10-6-5-9-7-11(13(15)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H2,15,17) |
InChIキー |
IFINBKWRDJSEGA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120848.png)
![4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15120854.png)
![4,5-Dimethyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B15120858.png)
![3-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B15120866.png)
![5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B15120872.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B15120880.png)
![8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15120886.png)
![6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120897.png)
![4-{2-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B15120903.png)
![4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120915.png)
![4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120922.png)
![1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15120927.png)
![6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120934.png)

